2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
Brand Name: Vulcanchem
CAS No.: 40180-03-8
VCID: VC20766111
InChI: InChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H
SMILES: C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl
Molecular Formula: C11H6Cl2O2S
Molecular Weight: 273.1 g/mol

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

CAS No.: 40180-03-8

Cat. No.: VC20766111

Molecular Formula: C11H6Cl2O2S

Molecular Weight: 273.1 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone - 40180-03-8

Specification

CAS No. 40180-03-8
Molecular Formula C11H6Cl2O2S
Molecular Weight 273.1 g/mol
IUPAC Name (2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone
Standard InChI InChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H
Standard InChI Key PPDIALCNVFLTST-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl
Canonical SMILES C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl

Introduction

Structural Characterization and Physical Properties

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is an organosulfur compound with the molecular formula C₁₁H₆Cl₂O₂S and a molecular weight of 273.1 g/mol. Its structure is defined by a 2,3-dichloro-4-hydroxyphenyl group connected to a 2-thienyl (thiophene) group through a ketone bridge. The IUPAC name for this compound is (2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone.

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as detailed in the table below:

ParameterValue
CAS Number40180-03-8
Molecular FormulaC₁₁H₆Cl₂O₂S
Molecular Weight273.1 g/mol
IUPAC Name(2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone
Standard InChIInChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H
Standard InChIKeyPPDIALCNVFLTST-UHFFFAOYSA-N
Canonical SMILESC1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl

The molecular structure of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone features a thiophene ring connected to a dichloro-hydroxyphenyl moiety through a carbonyl group. This arrangement contributes to its unique chemical properties and reactivity patterns.

Synthetic Pathways and Preparation Methods

The synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone typically involves the reaction between 2,3-dichloro-4-hydroxybenzaldehyde and thiophene-2-carboxylic acid under controlled conditions. Various synthetic routes have been developed to optimize yield and purity.

Laboratory Synthesis

Standard laboratory synthesis generally employs one of several approaches:

  • Friedel-Crafts acylation reactions between appropriately substituted benzene derivatives and thiophene compounds

  • Condensation reactions followed by oxidation steps

  • Cross-coupling reactions catalyzed by transition metals

Each synthetic route presents unique advantages and challenges regarding yield, selectivity, and purity of the final product.

Industrial Production

Industrial-scale production of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone typically involves optimized reaction conditions designed to maximize yield and purity while minimizing waste and production costs. The manufacturing process often includes multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets required specifications.

Chemical Reactivity and Reaction Mechanisms

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone exhibits diverse chemical reactivity due to its functional groups, including the hydroxyl group, ketone moiety, chlorine substituents, and the thiophene ring.

Mechanism of Action

At the molecular level, 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone can interact with biological systems through several mechanisms. The compound has the potential to form covalent bonds with nucleophilic sites on proteins and enzymes, which may inhibit their function and disrupt cellular processes. This mechanism partially explains its potential applications in medicinal chemistry.

Key Reaction Types

The compound can participate in various reactions including:

  • Oxidation reactions involving the hydroxyl group

  • Reduction of the ketone functionality

  • Nucleophilic substitution of the chlorine atoms

  • Electrophilic substitution on the thiophene ring

  • Coordination chemistry through the oxygen and sulfur atoms

These reaction pathways provide opportunities for derivatization and functionality modification, expanding the compound's potential applications.

Biological Activity and Applications

The unique structural features of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone contribute to its potential biological activities and applications in various scientific disciplines.

Medicinal Chemistry Applications

In medicinal chemistry, 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone has shown promise as a scaffold for developing bioactive compounds. The presence of both a chlorinated phenol and a thiophene ring provides multiple sites for structural modification and optimization of pharmacological properties.

Materials Science

The compound's structural characteristics make it potentially valuable in materials science applications, including the development of:

  • Organic semiconductors

  • Photoactive materials

  • Polymeric compounds with specialized properties

  • Coordination complexes with unique electronic properties

These applications leverage the compound's electronic structure and functional group reactivity.

Analytical Techniques for Characterization

Proper characterization of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is essential for research and quality control purposes. Several analytical techniques are commonly employed for its identification and purity assessment.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the compound's structure, confirming the arrangement of functional groups and the connectivity of atoms. Mass spectrometry, especially high-resolution mass spectrometry (HRMS), confirms the molecular weight and can also provide fragmentation patterns characteristic of the compound's structure.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone and monitoring reactions involving this compound. These techniques can also be coupled with spectroscopic methods for more comprehensive analysis.

Comparative Analysis with Related Compounds

Understanding the similarities and differences between 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone and structurally related compounds provides valuable insights into structure-activity relationships.

Structural Analogs

Several structural analogs of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone exist, including:

  • Compounds with different halogen substitution patterns

  • Analogs featuring furan or pyrrole rings instead of thiophene

  • Derivatives with modified phenolic hydroxyl groups

  • Compounds with altered substitution on the thiophene ring

Each structural modification can significantly influence the compound's physical properties, chemical reactivity, and biological activity.

Structure-Activity Relationships

Structure-activity relationship studies involving 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone and its analogs can provide valuable information for rational drug design and the development of materials with optimized properties. These studies typically involve systematic structural modifications and correlations with observed activities or properties.

Future Research Directions

The unique structural features and reactivity patterns of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone present numerous opportunities for future research and development.

Synthetic Methodology Development

Future research may focus on developing more efficient and environmentally friendly synthetic routes for 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone and its derivatives. This includes exploring catalytic methods, flow chemistry approaches, and green chemistry principles to minimize waste and energy consumption.

Expanded Applications

Potential future applications of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone and its derivatives include:

  • Development of targeted therapeutic agents

  • Creation of advanced materials with specialized properties

  • Application in chemical biology as probes for biological systems

  • Use in supramolecular chemistry and self-assembly systems

These applications build upon the compound's unique structural features and reactivity patterns.

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